Thiophene, 2,2',2''-ethylidynetris-
Description
Thiophene, 2,2',2''-ethylidynetris- (CAS: 200335-04-2) is a sulfur-containing aromatic compound with a rigid, star-shaped architecture. Its molecular formula is C₂₄H₁₂S₃, featuring a central benzene core connected via three ethynediyl (-C≡C-) linkages to three thiophene rings at the 2-positions (Figure 1). This structure maximizes π-conjugation, making it a candidate for applications in organic electronics and photovoltaics. The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Stille or Sonogashira couplings, with yields exceeding 85% under optimized conditions .
Properties
CAS No. |
129982-95-2 |
|---|---|
Molecular Formula |
C14H12S3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(1,1-dithiophen-2-ylethyl)thiophene |
InChI |
InChI=1S/C14H12S3/c1-14(11-5-2-8-15-11,12-6-3-9-16-12)13-7-4-10-17-13/h2-10H,1H3 |
InChI Key |
DGBWNNVUWYHSIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)(C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Linear Oligothiophenes
- α-Terthienyl (3 thiophenes in a linear chain): Structure: Three linearly fused thiophenes. Properties: Extended conjugation enables strong absorption in the visible range (λₐᵦₛ ~400 nm). However, flexibility reduces thermal stability compared to the rigid ethylidynetris derivative.
Benzene-Cored Ethynediyl-Linked Thiophenes
- Thiophene, 2,2',2''-(1,3,5-Benzenetriyltri-2,1-ethynediyl)tris-: Structure: Identical to the target compound, confirming nomenclature overlap. Synthesis: Achieved via Stille coupling of tributylstannyl-thiophene derivatives with a tribromobenzene core . Electronic Properties: Bandgap ~2.1 eV (calculated), lower than linear terthiophenes due to enhanced planar conjugation .
Biphenyl-Cored Derivatives
- Thiophene, 2,2'-([1,1'-Biphenyl]-4,4'-diyldi-2,1-ethynediyl)bis-: Structure: Biphenyl core with two ethynediyl-linked thiophenes. Comparison: Reduced symmetry compared to the benzene-cored derivative, leading to altered charge-transport properties. Limited solubility in non-polar solvents .
Fused Thieno[3,2-b]thiophene Derivatives
- 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Structure: Fused thiophene ring with two peripheral thiophenes. Properties: Higher electron mobility (µₑ ~0.1 cm²/V·s) due to planar fused rings but suffers from synthetic complexity (47% yield) .
EDOT (3,4-Ethylenedioxythiophene) Hybrids
- EDOT-Quaterthiophenes :
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Core Structure | Conjugation Length | Bandgap (eV) | Mobility (cm²/V·s) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Ethylidynetris-thiophene | Benzene | High (3D) | 2.1 | 0.05 (hole) | 300 |
| α-Terthienyl | Linear | Moderate (1D) | 2.8 | 0.02 | 200 |
| EDOT-Quaterthiophene | EDOT-Thiophene | High (1D) | 1.5 | 0.1 | 180 |
| Fused Thieno[3,2-b]thiophene | Fused | High (2D) | 2.3 | 0.1 (electron) | 250 |
Key Research Findings
- Electronic Applications : Ethylidynetris-thiophene’s rigid 3D structure improves charge delocalization but results in lower mobility compared to fused or EDOT-based systems .
- Thermal Stability : Decomposition temperature exceeds 300°C, outperforming linear oligothiophenes .
- Anti-Inflammatory Activity : While linear thiophenes (e.g., α-terthienyl) exhibit bioactivity, ethylidynetris derivatives are primarily explored for materials science due to synthetic complexity .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing Thiophene, 2,2',2''-ethylidynetris- derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and aromaticity. For example, α-terthienyl derivatives (common in thiophene oligomers) show distinct splitting patterns for protons in conjugated systems .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns. The compound in (C₂₄H₁₄S₂) would exhibit a molecular ion peak at m/z 366.498 .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., alkynyl stretches at ~2100 cm⁻¹) and sulfur-related vibrations .
Q. How are Thiophene, 2,2',2''-ethylidynetris- derivatives typically synthesized?
- Methodological Answer :
- Cross-Coupling Reactions : Pd-catalyzed Sonogashira or Stille couplings are common for introducing ethynyl or aryl groups. For example, 1,4-di(2-thienyl)butadiyne ( ) is synthesized via Cu-free alkyne coupling .
- Column Chromatography : Silica gel chromatography (as in ) isolates derivatives from complex mixtures, using hexane/ethyl acetate gradients .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of Thiophene, 2,2',2''-ethylidynetris- derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess charge transport capabilities. For instance, extended π-systems (e.g., pentacene-linked thiophenes in ) exhibit narrowed bandgaps, making them suitable for organic semiconductors .
- Molecular Dynamics (MD) : Simulate aggregation behavior in solvents to optimize thin-film morphology for optoelectronic devices .
Q. What experimental strategies resolve contradictions in reported bioactivity data for thiophene derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, hydroxyl vs. methoxy groups in Echinops thiophenes ( ) alter anti-inflammatory activity due to polarity and hydrogen bonding .
- Standardized Assays : Replicate results using identical cell lines (e.g., RAW 264.7 macrophages) and LPS-stimulated nitrite production protocols to minimize variability .
Q. How do steric and electronic factors influence the regioselectivity of cycloaddition reactions in thiophene-based systems?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Ethynyl groups in 2,2',2''-ethylidynetris-thiophenes enhance electron-deficient character, favoring [4+2] cycloadditions with dienophiles like tetrazines (see for analogous tetrazine-thiophene reactions) .
- Steric Maps : Use X-ray crystallography (e.g., PDB ID 5V5 in ) to model spatial hindrance and predict reactive sites .
Data-Driven Analysis
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